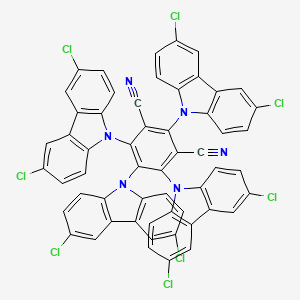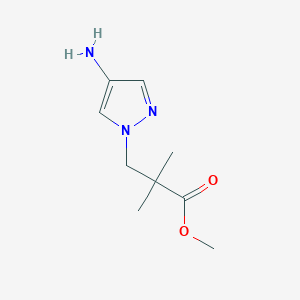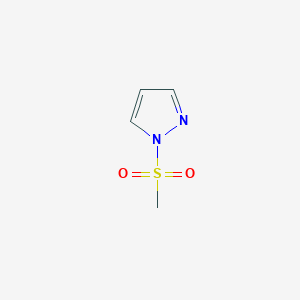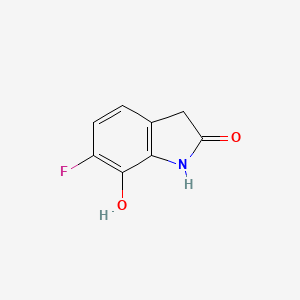
1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)cyclopentane is an organic compound that features a bromomethyl group and a methoxypropan-2-yloxy group attached to a cyclopentane ring. Compounds like this are often of interest in organic chemistry due to their potential reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)cyclopentane typically involves the following steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: This step often involves the bromination of a methyl group attached to the cyclopentane ring using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Methoxypropan-2-yloxy Group: This can be done through etherification reactions, where the cyclopentane ring is reacted with 1-methoxypropan-2-ol in the presence of a strong acid or base to form the desired ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Products like azides, thiocyanates, or ethers.
Oxidation: Products like cyclopentanone or cyclopentanoic acid.
Reduction: Products like methylcyclopentane.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Possible applications in drug development as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)cyclopentane depends on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles to form new bonds. The methoxypropan-2-yloxy group can provide steric hindrance or electronic effects that influence the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)cyclopentane: Lacks the methoxypropan-2-yloxy group, making it less sterically hindered.
1-(Methoxymethyl)cyclopentane: Contains a methoxymethyl group instead of a bromomethyl group, affecting its reactivity.
1-(Chloromethyl)-1-((1-methoxypropan-2-yl)oxy)cyclopentane: Similar structure but with a chloromethyl group, which has different reactivity compared to the bromomethyl group.
Uniqueness
1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)cyclopentane is unique due to the combination of the bromomethyl and methoxypropan-2-yloxy groups on the cyclopentane ring
Propriétés
Formule moléculaire |
C10H19BrO2 |
|---|---|
Poids moléculaire |
251.16 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(1-methoxypropan-2-yloxy)cyclopentane |
InChI |
InChI=1S/C10H19BrO2/c1-9(7-12-2)13-10(8-11)5-3-4-6-10/h9H,3-8H2,1-2H3 |
Clé InChI |
QDPXPAZHWPBOKC-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)OC1(CCCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid](/img/structure/B13641355.png)
![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13641361.png)

![Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13641377.png)

